Piperidine-4-carbaldehyde hydrochloride

Catalog No.
S1902856
CAS No.
1159825-32-7
M.F
C6H12ClNO
M. Wt
149.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidine-4-carbaldehyde hydrochloride

CAS Number

1159825-32-7

Product Name

Piperidine-4-carbaldehyde hydrochloride

IUPAC Name

piperidine-4-carbaldehyde;hydrochloride

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

InChI

InChI=1S/C6H11NO.ClH/c8-5-6-1-3-7-4-2-6;/h5-7H,1-4H2;1H

InChI Key

BUDPPMIPWUJUJX-UHFFFAOYSA-N

SMILES

C1CNCCC1C=O.Cl

Canonical SMILES

C1CNCCC1C=O.Cl

Piperidine-4-carbaldehyde hydrochloride is a chemical compound with the molecular formula C6H12ClNO . Its structure consists of a piperidine ring with an aldehyde group at the 4-position and a hydrochloride salt. The compound has a molecular weight of 149.62 g/mol .

Physical Properties:

  • Appearance: Not specified in the given information
  • Boiling Point: Not available in the provided data
  • InChI Key: BUDPPMIPWUJUJX-UHFFFAOYSA-N

Safety Information:

  • Signal Word: Warning
  • Precautionary Statements: P261-P280-P301+P312-P302+P352-P305+P351+P338
  • Hazard Statements: H302-H315-H319-H335

There is no current research available on the mechanism of action of piperidine-4-carbaldehyde hydrochloride. This suggests it may not have a known biological function or established role in any specific system.

  • Wear gloves and safety glasses when handling due to potential skin and eye irritation.
  • Work in a well-ventilated area to avoid inhalation.
  • Dispose of according to chemical waste disposal regulations.
For piperidine-4-carbaldehyde hydrochloride are not detailed in the provided information, we can infer some potential reactions based on its structure:

  • Aldehyde reactions: The aldehyde group can undergo typical carbonyl reactions such as oxidation, reduction, and nucleophilic addition.
  • Amine reactions: The piperidine ring contains a secondary amine, which can participate in various reactions like alkylation or acylation.
  • Salt formation: As a hydrochloride salt, it can undergo ion exchange reactions or be converted to its free base form.

While specific applications are not detailed in the provided information, piperidine-4-carbaldehyde hydrochloride is likely used in:

  • Chemical research: As a building block for more complex molecules
  • Pharmaceutical industry: Potentially as an intermediate in drug synthesis
  • Organic synthesis: For creating various piperidine derivatives

  • Nucleophiles: Through its aldehyde group
  • Electrophiles: Via the secondary amine in the piperidine ring
  • Acid-base interactions: Due to its salt form

Further experimental studies would be needed to confirm these interactions and identify any unique binding properties.

Similar Compounds

Several compounds share structural similarities with piperidine-4-carbaldehyde hydrochloride:

  • Piperidine-4-carbaldehyde (free base): This is the non-salt form of the compound, with the molecular formula C6H11NO .
  • 1-Isopropylpiperidine-4-carbaldehyde hydrochloride: A related compound with an additional isopropyl group on the piperidine nitrogen .
  • Other piperidine derivatives: Compounds with different substituents on the piperidine ring or variations in the position of the aldehyde group.

Comparison:
Piperidine-4-carbaldehyde hydrochloride is unique due to its specific combination of the piperidine ring, 4-position aldehyde, and hydrochloride salt form. This

Dates

Modify: 2023-08-16

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